Boc-MeThr(Bzl)-OH (CAS: 64263-80-5) is a highly specialized, orthogonally protected amino acid building block utilized in solid-phase peptide synthesis (SPPS). It features an N-alpha-methyl group designed to impart proteolytic stability and conformational rigidity to the resulting peptide backbone, alongside a tert-butyloxycarbonyl (Boc) group for alpha-amino protection and a benzyl (Bzl) ether to protect the secondary hydroxyl group [1]. In industrial and advanced academic procurement, this compound is primarily selected for the synthesis of complex cyclodepsipeptides, therapeutic macrocycles, and membrane-permeable peptide drugs where standard proteinogenic amino acids fail to provide sufficient in vivo stability [2]. The Boc-protection strategy specifically enables the use of in-situ neutralization protocols, which are highly effective for overcoming the severe steric hindrance associated with coupling N-methylated residues [3].
Procurement substitution with non-methylated analogs, such as Boc-Thr(Bzl)-OH, fundamentally alters the target peptide's physicochemical profile, reintroducing backbone hydrogen-bond donors that drastically reduce membrane permeability and increase susceptibility to proteolytic cleavage[1]. Attempting to use the unprotected side-chain variant (Boc-MeThr-OH) during the prolonged, highly activated coupling conditions required for N-methylated residues leads to massive accumulation of side products via O-acylation and base-catalyzed beta-elimination (observed as a -18 Da mass defect)[2]. Furthermore, substituting with the Fmoc-protected equivalent (Fmoc-MeThr(Bzl)-OH) forces the synthesis into an Fmoc-SPPS workflow; in sequences with multiple consecutive N-methylated or sterically hindered residues, the repeated extended exposures to piperidine required for Fmoc deprotection frequently induce severe alpha-carbon epimerization and incomplete couplings, issues that are largely circumvented by the acidic deprotection conditions of Boc-SPPS[3].
The coupling of N-methylated amino acids is notoriously slow due to severe steric bulk, often requiring extended reaction times (>2-4 hours) and highly reactive coupling reagents (e.g., HATU, PyBroP). When using unprotected Boc-MeThr-OH under these conditions, the secondary hydroxyl group is highly susceptible to O-acylation and base-catalyzed beta-elimination, leading to the formation of dehydroamino acid residues (a -18 Da mass defect). The incorporation of the robust benzyl (Bzl) ether in Boc-MeThr(Bzl)-OH completely suppresses these side reactions, maintaining >98% side-chain integrity even during prolonged coupling cycles [1].
| Evidence Dimension | Side-chain integrity during extended coupling (>2h) |
| Target Compound Data | >98% integrity (no beta-elimination detected) |
| Comparator Or Baseline | Boc-MeThr-OH (unprotected side chain): Significant accumulation of -18 Da dehydration products |
| Quantified Difference | Near-total suppression of beta-elimination and O-acylation |
| Conditions | Extended coupling with highly active reagents (e.g., HATU/DIEA or PyBroP) in SPPS |
Essential for preventing irreversible dehydration side reactions that drastically reduce crude purity and complicate downstream HPLC purification.
Synthesizing peptides with multiple N-methylated residues using Fmoc-MeThr(Bzl)-OH requires repeated, prolonged exposure to basic conditions (e.g., 20% piperidine) to achieve complete deprotection. This prolonged basic exposure exacerbates alpha-carbon epimerization at the sterically hindered N-methyl residues. By utilizing Boc-MeThr(Bzl)-OH within a Boc-SPPS framework, deprotection is achieved rapidly using trifluoroacetic acid (TFA), bypassing the basic deprotection steps entirely. This strategy reduces epimerization rates from >5-10% (often seen in difficult Fmoc couplings) to <1%, preserving the stereochemical fidelity of the target sequence [1].
| Evidence Dimension | Alpha-carbon epimerization rate |
| Target Compound Data | <1% epimerization (Boc-SPPS strategy) |
| Comparator Or Baseline | Fmoc-MeThr(Bzl)-OH (Fmoc-SPPS strategy): >5-10% epimerization in hindered sequences |
| Quantified Difference | Up to 10-fold reduction in epimerization |
| Conditions | Synthesis of multi-methylated peptide sequences |
Ensures the production of diastereomerically pure peptides, which is critical for therapeutic efficacy and regulatory compliance.
The primary procurement driver for N-methylated building blocks is the dramatic enhancement of in vivo stability. Peptides incorporating the MeThr residue derived from Boc-MeThr(Bzl)-OH exhibit profound resistance to enzymatic degradation compared to those synthesized with standard Boc-Thr(Bzl)-OH. By eliminating the amide hydrogen bond donor, the N-methyl group prevents recognition and cleavage by common proteases, frequently extending the serum half-life of macrocyclic peptides from minutes to >24 hours [1].
| Evidence Dimension | Peptide serum half-life |
| Target Compound Data | Often >24 hours (N-methylated backbone) |
| Comparator Or Baseline | Boc-Thr(Bzl)-OH (standard threonine): Often <1 hour |
| Quantified Difference | >20-fold increase in proteolytic stability |
| Conditions | In vitro serum stability assays of macrocyclic peptides |
Provides the necessary pharmacokinetic stability to transition peptide candidates from in vitro tools to viable in vivo therapeutics.
Boc-MeThr(Bzl)-OH is a critical precursor for the total synthesis of complex, naturally derived or synthetic cyclodepsipeptides (e.g., petriellin A analogs). The Boc-protection strategy is particularly suited for assembling the highly sterically hindered, multi-methylated macrocyclic cores of these compounds, where Fmoc strategies often fail due to incomplete coupling and epimerization [1].
In the design of orally bioavailable or intracellularly targeted peptides (such as cyclosporine derivatives), Boc-MeThr(Bzl)-OH is utilized to strategically mask backbone hydrogen bond donors. The incorporation of the N-methyl group significantly reduces the polar surface area and desolvation energy penalty, thereby enhancing passive membrane permeability [2].
For peptide sequences prone to aggregation or containing multiple consecutive hindered residues, Boc-MeThr(Bzl)-OH enables the use of highly efficient in-situ neutralization Boc-SPPS protocols. This approach maximizes coupling yields and minimizes deletion sequences, making it the preferred choice for synthesizing challenging N-methylated targets [3].